molecular formula C22H20F2N2O4S B2852069 N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide CAS No. 451504-22-6

N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2852069
CAS No.: 451504-22-6
M. Wt: 446.47
InChI Key: HZMHWSWTSSHCDP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes ethoxy, fluoro, and sulfonamide functional groups. These groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with a suitable fluorinating agent to introduce the fluoro group.

    Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the sulfonamide linkage.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 4-fluorobenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluoro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluoro and sulfonamide groups enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the benzamide core structure but lacks the ethoxy and sulfonamide groups.

    4-(Aminosulfonyl)-N-[(4-Fluorophenyl)Methyl]-Benzamide: Contains similar sulfonamide and fluoro groups but differs in the overall structure.

Uniqueness

N-(4-ethoxyphenyl)-4-fluoro-3-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is unique due to the combination of ethoxy, fluoro, and sulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S/c1-2-30-19-10-8-18(9-11-19)26-22(27)16-5-12-20(24)21(13-16)31(28,29)25-14-15-3-6-17(23)7-4-15/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMHWSWTSSHCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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